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Compound of Interest

Compound Name: (S)-chroman-4-amine

Cat. No.: B071886

A case study on 3-chloro-7-hydroxy-4-methyl-chroman-2-one as a representative example for
(S)-chroman-4-amine.

Disclaimer: A thorough search of the scientific literature did not yield a publicly available crystal
structure determination for (S)-chroman-4-amine. Therefore, this guide provides a detailed
overview of the crystallographic analysis of a closely related and structurally characterized
chroman derivative, 3-chloro-7-hydroxy-4-methyl-chroman-2-one, to serve as an in-depth
technical reference for researchers, scientists, and drug development professionals. The
methodologies and data presentation formats are directly applicable to the crystallographic
study of similar small molecules.

Introduction

Chroman derivatives are a significant class of heterocyclic compounds that form the core
structure of many biologically active molecules. The determination of their three-dimensional
atomic arrangement through single-crystal X-ray diffraction is crucial for understanding their
structure-activity relationships, guiding drug design, and for the unambiguous confirmation of
their chemical identity and stereochemistry. This guide outlines the essential experimental
protocols and presents the crystallographic data for 3-chloro-7-hydroxy-4-methyl-chroman-2-
one.

Experimental Protocols
Synthesis and Crystallization
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The compound, 3-chloro-7-hydroxy-4-methyl-chroman-2-one, was procured from a commercial
supplier (Sigma-Aldrich) in powdered form. The subsequent crystallization process is detailed
below.

Dissolution: The powdered compound was dissolved in chloroform.
e Solvent Addition: A few drops of methanol were added to the chloroform solution.

o Slow Evaporation: The resulting mixture was thoroughly mixed and sealed in a container,
which was then kept at room temperature to allow for slow evaporation of the solvents.

e Crystal Formation: High-quality single crystals suitable for X-ray diffraction were obtained
after a period of two weeks.

X-ray Data Collection and Structure Refinement

A suitable single crystal with well-defined morphology was selected for X-ray diffraction
analysis.

Diffractometer: The intensity data was collected on an X'Calibur computer-controlled single-
crystal X-ray diffractometer equipped with a CCD detector.

 Radiation Source: MoKa radiation (A = 0.71073 A) was used as the X-ray source.
o Temperature: The data collection was carried out at a temperature of 293 K.
o Data Collection: A total of 5373 reflections were collected within a 6 range of 3.2° to 32.2°.

o Structure Solution and Refinement: The crystal structure was solved by direct methods and
refined using the SHELXS-97 and SHELXL-97 software packages, respectively. The
refinement was performed by a full-matrix least-squares procedure on F2.

Data Presentation

The crystallographic data and refinement parameters for 3-chloro-7-hydroxy-4-methyl-
chroman-2-one are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value
Empirical formula C10HoCIO3
Formula weight 212.63
Temperature 293(2) K
Wavelength 0.71073 A
Crystal system Monoclinic
Space group P2i/c

Unit cell dimensions

a 7.7203(3) A
b 14.0481(4) A
C 8.9066(3) A
a 90°

B 112.858(5)°
y 90°

Volume 890.11(5) As
z 4

Density (calculated) 1.586 Mg/m3
Absorption coefficient 0.396 mm~1
F(000) 440

Data collection

0 range for data collection

3.20 to 32.20°

Index ranges

-11<h<8, -20<k<20, -11<I<12

Reflections collected

5373

Independent reflections

2832 [R(int) = 0.0264]
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Refinement

Refinement method

Full-matrix least-squares on F2

Data / restraints / params

2832/0/128

Goodness-of-fit on F2

1.042

Final R indices [I>2a(1)]

R1 =0.0433, wR2 = 0.1098

R indices (all data)

R1 =0.0621, wR2 = 0.1221

Table 2: Selected Bondlengths ()

Bond Length (A)
CI(1)-C(3) 1.758(2)
0(1)-C(2) 1.369(2)
0(1)-C(9) 1.385(2)
0(2)-C(2) 1.205(2)
0(3)-C(7) 1.356(2)
C(2)-C(3) 1.499(2)
C(3)-C(4) 1.512(2)
C(4)-C(10) 1.503(3)
C(4)-C(5) 1.391(2)
C(5)-C(6) 1.378(3)
C(6)-C(7) 1.381(3)
C(7)-C(8) 1.376(3)
C(8)-C(9) 1.383(2)
C(9)-C(5) 1.390(2)

**Table 3: Selected Bond Angles (°) **
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Atoms Angle (°)

C(2)-0(1)-C(9) 121.21(13)
0(2)-C(2)-0(1) 116.50(16)
0(2)-C(2)-C(3) 124.75(16)
O(1)-C(2)-C(3) 118.75(14)
C(4)-C(3)-C(2) 110.82(14)
C(4)-C(3)-CI(1) 110.60(12)
C(2)-C(3)-CI(1) 108.30(12)
C(5)-C(4)-C(10) 122.25(16)
C(5)-C(4)-C(3) 119.04(15)
C(10)-C(4)-C(3) 118.71(15)
C(6)-C(5)-C(9) 118.00(17)
C(6)-C(5)-C(4) 122.38(17)
C(9)-C(5)-C(4) 119.62(16)

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the crystal structure determination of 3-
chloro-7-hydroxy-4-methyl-chroman-2-one.
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Experimental Workflow for Crystal Structure Determination
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Workflow for crystal structure determination.
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Molecular Structure

The diagram below shows the chemical structure of 3-chloro-7-hydroxy-4-methyl-chroman-2-
one with atom numbering corresponding to the crystallographic data.

Chemical structure of the title compound.

Conclusion

This technical guide provides a comprehensive overview of the crystal structure determination
of 3-chloro-7-hydroxy-4-methyl-chroman-2-one, serving as a valuable resource and a
representative example for the crystallographic analysis of (S)-chroman-4-amine and other
related chroman derivatives. The detailed experimental protocols, structured data tables, and
clear visualizations offer a practical framework for researchers in the fields of medicinal
chemistry, materials science, and drug development. The presented data confirms the
molecular structure and provides precise geometric parameters that can be used for
computational modeling and structure-based drug design efforts.

 To cite this document: BenchChem. [Technical Guide: Crystal Structure Determination of
Chroman Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b071886#crystal-structure-determination-of-s-
chroman-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071886?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

